An In-depth Technical Guide to the Structure and Chemistry of Hexanal-1,3-dithiane
An In-depth Technical Guide to the Structure and Chemistry of Hexanal-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Hexanal-1,3-dithiane, a molecule of significant interest in synthetic organic chemistry. This document details its chemical identity, predicted physical and spectroscopic properties, a representative synthetic protocol, and its key role in the concept of "umpolung" or polarity inversion.
Chemical Structure and Identification
Hexanal-1,3-dithiane, systematically named 2-pentyl-1,3-dithiane , is a cyclic thioacetal. Its structure consists of a six-membered 1,3-dithiane ring with a pentyl group attached to the C2 position. This compound is synthesized from hexanal and 1,3-propanedithiol.
The fundamental structure is based on the 1,3-dithiane heterocycle, which is a cyclohexane core where two methylene units at positions 1 and 3 are substituted with sulfur atoms.
Chemical Structure of 2-pentyl-1,3-dithiane:
Physicochemical and Spectroscopic Data
While specific experimental data for 2-pentyl-1,3-dithiane is not extensively reported in publicly available literature, its properties can be reliably predicted based on data from similar 2-alkyl-1,3-dithianes and general spectroscopic principles.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₉H₁₈S₂ |
| Molecular Weight | 190.37 g/mol |
| CAS Number | 21777-32-2 |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-pentyl-1,3-dithiane. These predictions are based on known spectral data for the parent 1,3-dithiane and other 2-substituted derivatives.
Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | t | 1H | S-CH-S (methine proton at C2) |
| ~2.85 | m | 4H | -S-CH₂- (dithiane ring) |
| ~1.90 | m | 2H | -CH₂- (dithiane ring) |
| ~1.75 | m | 2H | -CH-CH₂- (pentyl chain) |
| ~1.30 | m | 6H | -(CH₂)₃- (pentyl chain) |
| ~0.90 | t | 3H | -CH₃ (pentyl chain) |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~47.0 | C2 (S-CH-S) |
| ~36.0 | -CH-CH₂- (pentyl chain) |
| ~31.8 | -(CH₂)₃- (pentyl chain) |
| ~30.0 | C4, C6 (-S-CH₂-) |
| ~25.5 | C5 (-CH₂-) |
| ~22.6 | -(CH₂)₃- (pentyl chain) |
| ~14.1 | -CH₃ (pentyl chain) |
Table 2.2.3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity of Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |
| 106 | [C₄H₈S₂]⁺ (1,3-Dithiane radical cation) |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) |
Experimental Protocol: Synthesis of 2-pentyl-1,3-dithiane
The synthesis of 2-pentyl-1,3-dithiane is a standard procedure involving the acid-catalyzed reaction of hexanal with 1,3-propanedithiol.[1]
Materials:
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Hexanal
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1,3-Propanedithiol
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Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)
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Anhydrous solvent (e.g., dichloromethane, CHCl₃)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of hexanal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to yield pure 2-pentyl-1,3-dithiane.
Role in "Umpolung" Chemistry
A key feature of 1,3-dithianes is their utility in "umpolung" or polarity inversion of the carbonyl carbon.[2] Normally, the carbonyl carbon of an aldehyde is electrophilic. However, after conversion to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion.[2] This carbanion, a masked acyl anion, can then react with various electrophiles. Subsequent hydrolysis of the dithiane regenerates the carbonyl group, resulting in a net reaction where the carbonyl carbon has acted as a nucleophile.
Logical Workflow of 1,3-Dithiane in "Umpolung"
Caption: "Umpolung" workflow of Hexanal-1,3-dithiane.
This guide provides a foundational understanding of Hexanal-1,3-dithiane for professionals in chemical research and drug development. While some physical and spectroscopic data are predicted due to limited availability in the literature, the provided information on its structure, synthesis, and chemical utility is well-established and serves as a valuable resource.
